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Diethyl sulfone

Cat. No.: B7769208
CAS No.: 20045-25-4
M. Wt: 122.19 g/mol
InChI Key: MBDUIEKYVPVZJH-UHFFFAOYSA-N
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Description

Significance of Sulfones in Contemporary Chemical Research

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone of modern chemical research. wikipedia.org Its unique electronic properties and stability have established sulfones as a pivotal functional group in a multitude of scientific disciplines.

Sulfones are widely recognized for their versatility as intermediates in organic synthesis. thieme-connect.com They can be readily prepared through various methods, with the oxidation of thioethers and sulfoxides being a common route. wikipedia.org The sulfonyl group can act as an activating group, facilitating the formation of carbon-carbon bonds, and can also serve as a leaving group in certain reactions. researchgate.net This dual reactivity allows for their use in a wide array of synthetic transformations, including the Julia olefination and Ramberg-Bäcklund reaction, which are fundamental for the construction of complex molecules. wikipedia.org

The inherent stability and polarity of the sulfone group make it a valuable component in the design of functional materials. thieme-connect.com Sulfone-containing polymers, such as poly(arylene ether sulfone)s (PAES), are known for their exceptional thermal and mechanical stability, as well as their resistance to oxidation and hydrolysis. core.ac.uk These properties make them suitable for applications in high-performance engineering plastics, and as membranes for gas separation and water purification. core.ac.ukvt.edu Recent research has also explored the use of sulfone-based electrolytes in high-voltage lithium-ion batteries due to their oxidative stability. mdpi.com

In the realm of agrochemicals, the sulfone moiety is present in a number of commercial herbicides and pesticides. mdpi.com Its inclusion in molecular design can influence the biological activity and environmental persistence of these compounds. In polymer science, beyond high-performance thermoplastics, sulfones are integral to the development of specialty polymers. For instance, the incorporation of sulfone groups can enhance the properties of materials used in coatings and adhesives. researchgate.net

Historical Context of Diethyl Sulfone Studies

While the broader class of organosulfur compounds has been a subject of scientific inquiry since the 19th century, with the first synthesis of dimethyl sulfoxide (B87167) reported in 1866 by Alexander Zaytsev, specific historical details on the initial studies of this compound are less documented. wikipedia.orgslideshare.net The development of synthetic methods for sulfones, in general, dates back to the 19th century. thieme-connect.com Early work on sulfones was largely foundational, focusing on their synthesis and basic characterization. The primary methods for synthesizing sulfones, including this compound, have traditionally involved the oxidation of the corresponding sulfides. wikipedia.org Over the years, research has expanded to explore their chemical reactivity and physical properties. While its lower homologue, dimethyl sulfone, has been more extensively studied as a solvent and reagent, this compound has also been a subject of investigation, particularly in understanding the structure and properties of the sulfonyl functional group. researchgate.netresearchgate.net

Scope and Objectives of Research on this compound

The research on this compound, while not as extensive as that on some other sulfones, has been multifaceted. A primary objective has been the characterization of its fundamental physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 597-35-3
Molecular Formula C4H10O2S
Molecular Weight 122.19 g/mol
Melting Point 73-74 °C
Boiling Point 246 °C

Data sourced from multiple chemical suppliers. biosynth.comchemicalbook.com

A significant area of research has been its evaluation as a solvent and as a component in electrolyte systems. mdpi.com Studies have investigated its potential in electrochemical applications, such as in batteries and for electrodeposition. chemicalbook.com In synthetic chemistry, this compound has been used as a reagent and a building block for the synthesis of more complex heterocyclic compounds. chemicalbook.com

The objectives of academic research on this compound can be summarized as:

Fundamental Understanding: To elucidate the structure, bonding, and conformational analysis of a simple dialkyl sulfone.

Synthetic Applications: To explore its utility as a reagent and intermediate in organic synthesis.

Materials Science: To investigate its properties as a solvent and an electrolyte component for various applications, including energy storage.

Table 2: Comparison of Properties of Simple Dialkyl Sulfones

Compound Molecular Formula Melting Point (°C) Boiling Point (°C)
Dimethyl Sulfone C2H6O2S 107-109 238
This compound C4H10O2S 73-74 246
Di-n-butyl Sulfone C8H18O2S 43-45 290

Data for Dimethyl Sulfone and Di-n-butyl Sulfone are included for comparative purposes. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2S B7769208 Diethyl sulfone CAS No. 20045-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonylethane
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InChI

InChI=1S/C4H10O2S/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MBDUIEKYVPVZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870657
Record name (Ethanesulfonyl)ethane
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Molecular Weight

122.19 g/mol
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CAS No.

597-35-3, 20045-25-4
Record name Ethyl sulfone
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Record name Diethyl sulphone
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Record name Diethyl sulphone
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Record name DIETHYL SULPHONE
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Reaction Mechanisms and Kinetics of Diethyl Sulfone Transformations

Mechanistic Studies of Sulfone Formation and Reactions

The formation of sulfones from sulfides and their subsequent reactions have been the subject of extensive mechanistic investigation. These studies delve into the intermediates and transition states that govern these transformations.

Oxidation Mechanisms (e.g., Sulfides to Sulfones)

The oxidation of sulfides to sulfones is a fundamental transformation in organic chemistry. acsgcipr.org The process often proceeds in two steps: the initial oxidation of the sulfide (B99878) to a sulfoxide (B87167), followed by the further oxidation of the sulfoxide to a sulfone. akjournals.com The selectivity of this process, whether stopping at the sulfoxide or proceeding to the sulfone, can often be controlled by the choice of oxidant and reaction conditions. ccspublishing.org.cnorganic-chemistry.org Molecular oxygen, often in the presence of a catalyst or initiator, serves as a green and sustainable oxidant for this purpose. organic-chemistry.orgrhhz.net

In the reaction of sulfides with singlet oxygen (¹O₂), the formation of sulfones is proposed to proceed through a key intermediate known as an S-hydroperoxysulfonium ylide. acs.orgacs.orgresearchgate.net This mechanism is supported by several experimental observations. Initially, the sulfide reacts with singlet oxygen to form a zwitterionic persulfoxide intermediate. acs.orgcuny.edu This persulfoxide can then undergo an intramolecular proton abstraction from a carbon adjacent to the sulfur atom, leading to the formation of the S-hydroperoxysulfonium ylide. acs.orgacs.org

Studies using deuterium-labeled sulfides, such as dimethyl sulfide-d₆, have shown H-D exchange in the resulting sulfone but not in the sulfoxide, indicating the presence of an intermediate with an exchangeable proton, consistent with the ylide structure. acs.orgresearchgate.net The rate-determining step in sulfone formation is suggested to be this intramolecular proton abstraction, as evidenced by kinetic isotope effects. acs.org Theoretical calculations have further supported the facility of the conversion of the S-hydroperoxysulfonium ylide to the final sulfone product. acs.orgacs.org This ylide intermediate is also implicated in C-S bond cleavage reactions for certain sulfides. acs.org

Table 1: Key Intermediates in Sulfide Oxidation by Singlet Oxygen

IntermediateStructureRole in Reaction
PersulfoxideRS⁺(OO⁻)CH₃Primary intermediate formed from the reaction of sulfide with singlet oxygen. acs.org
S-Hydroperoxysulfonium YlideRS⁺(OOH)CH₂⁻Formed via intramolecular proton abstraction from the persulfoxide; a key intermediate for sulfone formation. acs.orgacs.org

Singlet oxygen (¹O₂) plays a crucial role as an oxidant in the conversion of sulfides to sulfones. rhhz.netcdmf.org.br It is a highly reactive electronically excited state of molecular oxygen. cuny.edu In the context of sulfide oxidation, singlet oxygen is often generated photochemically. researchgate.net The reaction between a sulfide and singlet oxygen initially produces a persulfoxide intermediate. acs.org This intermediate is a stronger oxidizing agent than singlet oxygen itself and can oxidize another molecule of sulfide to sulfoxide. cuny.edu

The reaction pathway can be influenced by the solvent. In aprotic solvents, the persulfoxide can rearrange to form the S-hydroperoxysulfonium ylide, which then leads to the sulfone. cuny.edu In some cases, the reaction can be controlled to selectively produce either the sulfoxide or the sulfone by adjusting the reaction medium. ccspublishing.org.cnrhhz.net For instance, the use of different polyethers as solvents can direct the outcome of the oxidation of aromatic sulfides with molecular oxygen. rhhz.net The generation of singlet oxygen can also be achieved using heterogeneous photocatalysts, offering a more sustainable approach. researchgate.net

Desulfonylative Transformations

The sulfonyl group, being a strong electron-withdrawing group, is often used as a leaving group in various organic transformations. researchgate.net Desulfonylative reactions, where the sulfonyl group is removed and replaced with another functional group, have emerged as powerful methods for constructing new chemical bonds. acs.org

Molecular Catalysis (Transition-Metal, Photocatalysts, Organocatalysts)

A variety of catalytic systems have been developed to facilitate desulfonylative transformations. acs.org These include transition-metal catalysts, photocatalysts, and organocatalysts.

Transition-Metal Catalysis: Palladium, nickel, and copper complexes have been extensively used to catalyze the cross-coupling of organosulfones with various partners. colab.wsnih.gov For instance, palladium-catalyzed Suzuki-Miyaura type reactions of sulfones have been reported, enabling the formation of carbon-carbon bonds. acs.org The reactivity of the sulfone can be tuned by introducing electron-withdrawing groups, which facilitates the activation of the C-SO₂ bond. nih.govacs.org Nickel catalysts have also proven effective, particularly in the cross-coupling of (hetero)aryl sulfones. mdpi.com

Photocatalysis: Visible light-mediated photocatalysis has emerged as a mild and sustainable approach for desulfonylative reactions. researchgate.net Photocatalysts can mediate the generation of radical intermediates from sulfones, which can then participate in various bond-forming reactions. acs.org This strategy has been successfully applied to the desulfonylative alkylation and arylation of various substrates. mdpi.com

Organocatalysis: While less common than transition-metal or photocatalysis, organocatalytic approaches to desulfonylation are also being explored. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts.

C-SO₂ Bond Activation

The activation of the inert carbon-sulfur dioxide (C-SO₂) bond is the key step in desulfonylative transformations. researchgate.netmdpi.com The strength of this bond makes its cleavage challenging. mdpi.com Several strategies have been developed to facilitate this activation.

One common approach is to increase the electrophilicity of the sulfone by introducing electron-withdrawing substituents on the organic moiety attached to the sulfonyl group. nih.govacs.org This makes the carbon atom of the C-SO₂ bond more susceptible to nucleophilic attack by a catalyst.

Another strategy involves the use of transition metals that can undergo oxidative addition into the C-SO₂ bond. mdpi.com For example, a low-valent nickel or palladium catalyst can insert into the C-SO₂ bond, forming a metal-sulfonyl intermediate. This intermediate can then undergo further reactions, such as transmetalation and reductive elimination, to form the desired product and regenerate the catalyst. mdpi.com

Radical-mediated pathways also play a significant role in C-SO₂ bond activation. acs.org Under photocatalytic conditions, a sulfone can be reduced to a radical anion, which can then fragment to release a sulfinate anion and an organic radical. This radical can then be trapped by a suitable reaction partner.

Table 2: Catalytic Systems for Desulfonylative Transformations

Catalyst TypeExamplesKey Features
Transition-Metal CatalystsPd, Ni, Cu complexesEnable cross-coupling reactions; reactivity can be tuned by ligands and sulfone substituents. colab.wsnih.govmdpi.com
PhotocatalystsOrganic dyes, metal complexesUtilize visible light to generate radical intermediates under mild conditions. researchgate.netacs.org
Organocatalysts-Metal-free approach to desulfonylation.

Catalytic Sulfone Upgrading Reactions

The alkylation of sulfones, such as diethyl sulfone, using alcohols represents an atom-economical method for forming new carbon-carbon bonds. chemrxiv.org This transformation can be effectively achieved through a redox-neutral reaction catalyzed by Ruthenium(II) complexes. researchgate.net This process is particularly noteworthy as it utilizes readily available and abundant feedstocks—sulfones and alcohols—to generate more complex sulfones, with water as the sole byproduct. chemrxiv.orgnii.ac.jp The reaction generally requires a sub-stoichiometric quantity of a base to proceed efficiently. chemrxiv.orgnii.ac.jp

A variety of functional groups are well-tolerated under these Ru(II)-catalyzed reaction conditions, allowing for the synthesis of value-added products in a single step. researchgate.net For instance, the α-methylation of sulfones that possess an α-CH bond can be readily accomplished using methanol (B129727) as a sustainable C1 building block in a one-step, Ru(II)-catalyzed process. researchgate.netrsc.org This method avoids the need for harsh reagents or multi-step synthetic sequences that are less atom-economical and generate significant waste. nii.ac.jp The choice of catalyst and reaction conditions, such as temperature, can be crucial for selectivity, especially to suppress potential side reactions like cyclopropanation or olefination. chemrxiv.orgnii.ac.jp For example, to achieve selective alkylation with benzylic alcohols and avoid the competing olefination reaction, a lower reaction temperature of 60°C can be employed. chemrxiv.org

Interactive Table: Representative Ru(II)-Catalyzed Alkylation of Sulfones with Alcohols Below is a summary of reaction parameters for the alkylation of phenyl methyl sulfone with 1-butanol, demonstrating the optimization towards the desired linear sulfone product.

Catalyst (mol%)Base (mol%)Concentration (M)Temperature (°C)Time (h)Linear Product Yield (%)
11200.2901285
1700.2901275
0.51200.2902480
11200.1901290

Data derived from optimization studies described in reference chemrxiv.org.

The mechanism for the Ru(II)-catalyzed alkylation of sulfones with alcohols is a multi-step catalytic cycle. researchgate.netnii.ac.jp The process is initiated by the same fundamental step required for both linear alkylation and competing cyclopropanation reactions: the dehydrogenation of the alcohol substrate by the ruthenium catalyst. nii.ac.jp

The proposed mechanistic steps are as follows:

Dehydrogenation of Alcohol : The Ru(II) catalyst first facilitates the dehydrogenation of the alcohol, converting it into an intermediate aldehyde. nii.ac.jpresearchgate.netrsc.org This step is part of a "borrowing hydrogen" pathway, where the hydrogen is temporarily held by the catalyst. researchgate.net

Carbanion Formation : In the presence of a base, the α-carbon of the sulfone is deprotonated, forming a sulfone carbanion. researchgate.net

Carbanion Addition : The newly formed sulfone carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the in-situ generated aldehyde. researchgate.netnii.ac.jpresearchgate.net This addition results in the formation of a β-hydroxy alkyl sulfone intermediate. nii.ac.jp

Final Product Formation : The subsequent steps determine the final product. For linear alkylation, the pathway is believed to involve the formation of a vinyl sulfone intermediate via dehydration, followed by hydrogenation. nii.ac.jp The ruthenium-hydride species, formed during the initial alcohol dehydrogenation, then reduces the vinyl sulfone intermediate to yield the final α-alkylated sulfone product, regenerating the active catalyst and releasing water. nii.ac.jpresearchgate.netrsc.org This final reduction step completes the redox-neutral cycle. researchgate.net

Kinetic Studies of this compound Reactions

The kinetics of chemical reactions, including those involving this compound, are described by key parameters that can be determined experimentally. tib.eu These parameters include the activation energy (Ea), the pre-exponential or frequency factor (A), and the reaction order (n). researchgate.netupc.edu The activation energy represents the minimum energy required for a reaction to occur, while the frequency factor relates to the frequency of collisions between reacting molecules. tib.eu The reaction order defines how the reaction rate is influenced by the concentration of the reactants. tib.eu

Thermogravimetric analysis (TGA) is a technique used to obtain the data necessary for calculating these kinetic parameters for thermal decomposition reactions. researchgate.net By analyzing the mass loss of a substance as a function of temperature, one can derive Ea, A, and n. researchgate.net For example, a study on the thermal degradation of dimethylsulfone, a related compound, determined that it follows zero-order kinetics. researchgate.net In contrast, other sulfone-containing compounds like dapsone (B1669823) and topiramate (B1683207) were found to follow first-order kinetics. researchgate.net

Interactive Table: Kinetic Parameters for the Thermal Degradation of Dimethylsulfone The following table presents the kinetic parameters determined for the thermal decomposition of dimethylsulfone, a structural analog of this compound.

CompoundReaction Order (n)Activation Energy (Ea) (kJ/mol)Frequency Factor (A) (s⁻¹)
Dimethylsulfone0115.51.2 x 10¹¹

Data sourced from a thermoanalytical investigation of sulfone-containing drugs. researchgate.net

Catalysts and reaction conditions exert a significant influence on the kinetics of chemical transformations. tib.eu Catalysts accelerate reaction rates by providing an alternative reaction pathway with a lower activation energy. digitellinc.com In the context of this compound reactions, the choice of catalyst, its concentration, the amount of base, substrate concentration, and temperature all play critical roles in determining the reaction rate and product selectivity. chemrxiv.org

For the Ru(II)-catalyzed alkylation of sulfones, screening results have shown that the relative ratio of the desired linear alkylated product to the cyclopropane (B1198618) byproduct is a function of base amount, catalyst loading, and substrate concentration. chemrxiv.org

Catalyst and Base Loading : Lowering the amount of base can suppress the side reaction of cyclopropanation. chemrxiv.org Increasing the catalyst loading generally accelerates the rate of the desired transformation, leading to a higher ratio of the linear product. chemrxiv.org

Concentration : Decreasing the substrate concentration can also suppress the bimolecular reaction that leads to the cyclopropane byproduct. chemrxiv.org

Temperature : Temperature has a profound effect on reaction kinetics, as described by the Arrhenius equation. tib.eu In some catalytic systems, lower temperatures (e.g., 60-90°C) are sufficient and can improve selectivity by preventing undesired side reactions like olefination. chemrxiv.org

The presence of a suitable catalyst can dramatically reduce reaction barriers. digitellinc.com For instance, quantum chemical studies on related reactions have shown that acid catalysts like H₂SO₄ can significantly lower the activation energy for cyclization and dehydration steps. digitellinc.com

Electrochemical Reaction Mechanisms Involving Sulfones

Electrochemical methods offer a green and efficient alternative for synthesizing sulfones, avoiding the need for chemical oxidants or transition metal catalysts. organic-chemistry.orgacs.org These reactions utilize an electric current to generate reactive intermediates, typically through oxidation or reduction at an electrode. organic-chemistry.orgresearchgate.net

The common mechanistic feature in many electrochemical reactions involving sulfones is the formation of sulfonyl radicals. organic-chemistry.orgsioc-journal.cn A general mechanism proceeds as follows:

Radical Generation : A sulfone precursor, such as a sodium sulfinate, is oxidized at the anode. acs.org This process can occur directly or be mediated by a catalyst like potassium iodide. organic-chemistry.orgresearchgate.net The oxidation leads to the formation of a sulfonyl radical. organic-chemistry.orgacs.org

Radical Addition : The highly reactive sulfonyl radical then adds to an unsaturated bond, such as an olefin or enol acetate (B1210297). organic-chemistry.orgacs.org This step forms a carbon-centered radical intermediate. acs.orgsioc-journal.cn

Further Reaction/Termination : The radical intermediate can undergo further oxidation to form a cation, which then leads to the final product. acs.org Alternatively, it may participate in other radical chain propagation or termination steps to yield the desired sulfone derivative. sioc-journal.cn

Control experiments, such as those involving radical scavengers, have confirmed the involvement of radical intermediates in these electrochemical transformations. organic-chemistry.org Cyclic voltammetry studies are also used to investigate the underlying reaction mechanism. acs.orgsioc-journal.cn This approach has been successfully applied to synthesize a variety of sulfones, including vinyl, alkyl, and β-keto sulfones. organic-chemistry.orgacs.org

Oxidation Processes (e.g., Dimethyl Sulfone on Platinum Electrode)

While specific research on the electrochemical oxidation of this compound on a platinum electrode is limited, significant insights can be drawn from studies on its lower homolog, dimethyl sulfone (DMSO2). The electrochemical oxidation of sulfones is a key area of interest for applications such as high-voltage electrolytes and electrosynthesis. researchgate.net

Research on dimethyl sulfone in an alkaline medium on a smooth platinum electrode has shown that its oxidation can suppress the oxygen evolution reaction in a potential range of 1.3-2.0 V. researchgate.net The primary product of this anodic oxidation is identified as dimethyl disulfone. researchgate.net The mechanism proposed for this transformation involves the breaking of the C-S bonds in the dimethyl sulfone molecule. researchgate.net

In acidic environments, the electrooxidation of dimethyl sulfoxide (DMSO) on a platinum electrode yields dimethyl sulfone (DMSO2) and methanesulfonic acid (MSA). rjraap.com The formation of MSA is believed to occur at high current densities through a radical ion mechanism involving the cleavage of the C-S bond. rjraap.com

The photocatalytic oxidation (PCO) of diethyl sulfide (DES) vapor over TiO2-based photocatalysts also leads to the formation of this compound as a non-volatile intermediate product. mdpi.com This intermediate can accumulate on the surface of the photocatalyst, leading to its deactivation over time. mdpi.com The complete mineralization of DES through PCO eventually yields products such as water, carbon dioxide, carbon monoxide, and sulfate (B86663) ions. mdpi.com

The kinetics of the oxidation of diethyl sulfide to this compound have been studied using various oxidizing agents. For instance, the oxidation by hydrogen peroxide and peroxyborates in water-alcohol solutions has been investigated. researchgate.net The rate of oxidation is influenced by the pH and the specific reactive species present, such as hydroperoxides and their anions. rsc.org

Table 1: Kinetic Data for the Oxidation of Diethyl Sulfide

Oxidizing SystemReactantProductKey FindingsReference
H2O2/B(OH)3 in aqueous solutionDiethyl sulfideDiethyl sulfoxide, this compoundThe reaction is catalyzed by boric acid, with monoperoxoborates and diperoxoborates being the active oxidizing species. The rate of reaction is significantly higher with these species compared to H2O2 alone. researchgate.net
Sodium peroxoborate in H2O-MeCNDiethyl sulfideDiethyl sulfoxide, this compoundThe reaction order with respect to diethyl sulfide is close to zero, suggesting the rate-limiting step is the formation of active boron peroxyimidates. jdigitaldiagnostics.com
TiO2-based photocatalysts (gas-phase)Diethyl sulfideThis compound, Acetaldehyde, etc.This compound is a non-volatile intermediate that contributes to catalyst deactivation. The highest photocatalytic oxidation rate was observed with TiO2/SiO2 catalysts. mdpi.com

Theoretical and Computational Investigations of Diethyl Sulfone

Quantum Chemical Methodologies Applied to Sulfones

A variety of quantum chemical methods are employed to investigate the properties of sulfones. These computational tools allow for the detailed analysis of molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding their behavior in chemical reactions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for studying sulfone compounds due to its balance of computational cost and accuracy. researchgate.net DFT methods are used to predict a wide range of properties, including molecular structures, vibrational spectra, and thermochemical parameters. researchgate.netresearchgate.net For instance, investigations into diethyl sulfone have utilized DFT to map its potential energy surface, revealing the existence of multiple stable conformers. ysu.am

One of the challenges in computational studies of flexible molecules like this compound is the accurate prediction of dihedral angles between non-bonded groups. It has been shown that long-range corrected hybrid density functionals, such as wB97XD, combined with large basis sets like 6-311++G(2df,2pd), provide the most reliable results for the geometry and IR spectra of sulfones. researchgate.net In contrast, some widely used functionals like B3LYP may fail to predict correct molecular structures for these systems. researchgate.net

DFT calculations have also been instrumental in understanding the solvation of ions in sulfone-based electrolytes, which is relevant for applications in lithium-ion batteries. artsakhlib.am Furthermore, DFT has been used to calculate the bond dissociation energies of related compounds, providing insights into their reactivity. psu.edu

Selected Applications of DFT in Sulfone Research
ApplicationKey FindingsComputational Method/Basis SetReferences
Conformational Analysis of this compoundIdentified four stable rotational isomers and the transition states between them.B3PW91/6-311++G(d, p) ysu.am
Thermochemical Properties of Ethyl Methyl SulfoneCalculated energy, entropy, and heat capacity for stable conformers.wB97XD/6-311++G(2df,2pd) researchgate.netresearchgate.net
Structural Prediction of Dipropyl SulfoneDemonstrated the superiority of long-range corrected functionals for predicting dihedral angles.wB97XD/6-311++G(2df,2pd) researchgate.net
Solvation of LiCl in this compoundInvestigated ion-solvent interactions and identified stable complex structures.RHF/6-311++G(d,p) artsakhlib.am

Ab Initio Calculations (e.g., Hartree-Fock, MP2)

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. wikipedia.org The Hartree-Fock (HF) method is a foundational ab initio approach that, while not fully accounting for electron correlation, serves as a starting point for more advanced calculations. wikipedia.org For this compound, ab initio HF calculations have been used alongside DFT to investigate its potential energy surface and vibrational spectra. ysu.am

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation, offering improved accuracy for predicting molecular properties. wikipedia.org The computational cost of MP2 scales significantly with the size of the system, but it is known to be effective in describing dispersion interactions, which can be crucial for accurate modeling. nih.govarxiv.org For sulfones, MP2 calculations have been used to determine torsional potential functions and investigate rotational barriers, providing insights into the forces governing their conformational preferences. worldscientific.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the results of quantum chemical calculations by translating them into the familiar language of Lewis structures, lone pairs, and bonding orbitals. researchgate.net This method provides a detailed picture of charge distribution and donor-acceptor interactions within a molecule. periodicodimineralogia.it

For diethyl sulfide (B99878), a related sulfur compound, NBO analysis has been used to quantify hyperconjugation effects, which influence the molecule's geometry and bond strengths upon ionization. rsc.org In the context of hydrogen bonding, NBO analysis has shown that the extent of orbital overlap between the lone pairs of a sulfur atom in diethyl sulfide and the antibonding orbital of a hydrogen donor is comparable to that of an oxygen acceptor, indicating that sulfur can be a competent hydrogen bond acceptor. nih.gov This type of analysis is crucial for understanding intermolecular interactions involving sulfones and related compounds.

Computational Studies on Reaction Pathways and Mechanisms

Computational chemistry is an invaluable tool for elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction energy barriers.

Elucidation of Oxidation Mechanisms (e.g., Dimethyl Sulfide to Dimethyl Sulfone)

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental reaction in organic chemistry. Computational studies have provided significant insights into the mechanisms of these transformations. For the oxidation of dimethyl sulfide (DMS), various pathways have been investigated depending on the oxidant.

For instance, the reaction of DMS with ozone in the presence of water vapor has been studied using DFT, revealing that water molecules can catalyze the reaction by lowering the energy barrier. worldscientific.com Similarly, the oxidation of sulfides by periodates has been shown through DFT computations to proceed via a one-step oxygen-transfer mechanism. researchgate.net

The oxidation of sulfides with permanganate (B83412) is proposed to occur through a 1,3-dipolar cycloaddition mechanism, similar to ozonolysis, rather than direct attack on the sulfur atom. uregina.ca In metal-catalyzed oxidations, computational modeling has helped to identify active species and explain product selectivity. For example, in the UiO-66-catalyzed oxidation of methyl phenyl sulfide, Zr-μ1-OOH species have been identified as the active oxidants. osti.gov

Energy Barrier Determination

A key aspect of understanding reaction mechanisms is the determination of energy barriers, or activation energies, which govern the reaction rates. osti.gov Computational methods allow for the calculation of these barriers by locating the transition state structures on the potential energy surface.

For the copper-catalyzed sulfonylative Suzuki-Miyaura reaction, DFT calculations have been used to compare the energy profiles for the reductive elimination of sulfone and sulfinic acid ester products. nih.gov These calculations revealed a significantly lower activation barrier for the formation of the sulfone, explaining the observed product distribution. nih.gov

In the context of electrolyte stability in batteries, computational studies have quantified the free-energy barriers for the decomposition of sulfone-based electrolytes. osti.gov These studies have shown that cyclic sulfones can have high activation free energies for reactions with superoxide, indicating good kinetic stability. osti.gov For the oxidation of SO2 to SO3 by peroxyradicals, DFT and coupled cluster theory have been used to calculate activation energies, showing that these reactions are generally slow due to high energy barriers. researchgate.net

Calculated Energy Barriers for Selected Sulfone-Related Reactions
ReactionComputational MethodCalculated Activation Energy / Free Energy BarrierReferences
Reductive elimination to form sulfone (Cu-catalyzed)DFT+29.7 kJ mol−1 nih.gov
Reductive elimination to form sulfinic acid ester (Cu-catalyzed)DFT+47.0 kJ mol−1 nih.gov
Superoxide attack on monosubstituted cyclic sulfonesDFT (B3LYP-D4/def2-SVP)> 29 kcal/mol osti.gov
Oxidation of methyl phenyl sulfide to its sulfoxide (B87167) (UiO-66 catalyzed)DFT74 kJ/mol osti.gov

Role of Water in Reaction Kinetics

Water can play a significant role in the reaction kinetics of processes involving sulfones, influencing reaction mechanisms and rates. Its involvement has been observed in both electrochemical and gas-phase reactions.

In the electrochemical oxidation of sulfur-containing compounds like dibenzothiophene (B1670422) to form sulfoxide and subsequently sulfone derivatives, water's presence is crucial. Studies have shown that when water is added to an acetonitrile (B52724) solution, the reaction mechanism for the formation of sulfoxide and sulfone derivatives is altered. researchgate.net The global mechanism shifts from an ECCCC (Electrochemical-Chemical-Chemical-Chemical) pathway to an ECCEC (Electrochemical-Chemical-Chemical-Electrochemical-Chemical) pathway. researchgate.net This change also modifies the global electron transfer process, with the number of electrons involved changing and leading to the release of protons. researchgate.net The formation of protons was confirmed using acetate (B1210297) ions as a probe. researchgate.net In the preparation of dimethyl sulfone, experimental evidence suggests that increasing the water content in the solvent, along with raising the reaction temperature, can lead to a higher yield of the final product. google.com For instance, at reaction temperatures below 65°C, increasing the water content in the solvent from 0.2% to 0.5% was found to increase the dimethyl sulfone content from 2% to 4.7%. google.com

Thermochemical Parameters

The thermochemical properties of sulfones are essential for understanding their stability, reactivity, and behavior in various processes, including oxidative desulfurization. researchgate.netacs.org Research has been conducted to determine key parameters such as melting points, enthalpies of fusion, and decomposition temperatures for a range of aliphatic and aromatic sulfones. researchgate.netacs.orgacs.org

Quantum chemical calculations, particularly using density functional theory (DFT), have become a vital tool for determining the thermochemical parameters of sulfones. For example, a detailed conformational analysis of ethyl methyl sulfone, a compound structurally similar to this compound, was carried out using the wB97XD/6-311++G(2df, 2pd) density functional theory method to calculate its energy, entropy, and heat capacity in the gas phase. ysu.amresearchgate.net Such computational studies, combined with experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), provide a comprehensive understanding of the thermal behavior of these compounds. researchgate.net

Studies on various sulfones show that their thermal stability can be influenced by their molecular structure. For instance, the onset of thermal decomposition for acyclic aliphatic sulfones generally occurs at temperatures above 350°C. researchgate.netacs.orgacs.org The thermal stability can be enhanced in compounds with longer or linear alkyl chains compared to branched ones. researchgate.net

Below is a table summarizing selected thermochemical data for various sulfones, providing context for the properties of this compound.

Compound NameMelting Point (°C)Enthalpy of Fusion (kJ/mol)Onset of Thermal Decomposition (°C)
Dimethyl sulfone 109.020.4>350
Di-n-butyl sulfone 43.632.8>350
Tetrahydrothiophene 1,1-dioxide (Sulfolane) 28.31.4<300
2,5-Dihydrothiophene 1,1-dioxide 63.817.5<300
Diphenyl sulfone 125.723.3>550
Dibenzothiophene 5,5-dioxide 233.130.1>350

Data sourced from studies on the thermochemistry of sulfones relevant to oxidative desulfurization. researchgate.netacs.orgacs.org

Molecular Modeling and Docking Studies of Sulfone Derivatives

Molecular modeling and docking are powerful computational techniques used to investigate and predict the interactions between small molecules, such as sulfone derivatives, and biological macromolecules like proteins and DNA. mdpi.comacs.orgnih.gov These in silico studies provide insights into binding affinities, interaction modes, and the structural basis of biological activity, guiding the design and development of new therapeutic agents. acs.orgsbmu.ac.ir

Docking studies have been widely applied to various classes of sulfone derivatives to explore their potential as inhibitors of different enzymes or as DNA-interacting agents. For example, molecular docking has been used to analyze the interaction of arylazo sulfones with DNA, revealing that the sulfonyl moiety is often involved in polar contacts within the DNA grooves. mdpi.com In the field of anti-HIV research, molecular modeling and 3-D QSAR (Quantitative Structure-Activity Relationship) models have led to the discovery of highly potent indolyl aryl sulfone derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These models help in understanding how different substituents on the sulfone scaffold affect binding to the enzyme's active site. acs.org

Similarly, molecular docking has been instrumental in identifying vinyl sulfone derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. nih.gov These studies can screen large libraries of compounds to identify those with the best theoretical fit and interaction profile with the ATP-binding site of the enzyme. nih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. nih.govnih.govtandfonline.com

The table below summarizes findings from several molecular modeling and docking studies on various sulfone derivatives.

Sulfone Derivative ClassBiological TargetKey Findings from Modeling/Docking
Arylazo sulfones DNAThe sulfonyl group participates in polar contacts; planarity of the molecule enhances stacking interactions with DNA base pairs. mdpi.com
Indolyl aryl sulfones HIV-1 Reverse TranscriptaseDocking into the non-nucleoside binding site guided the design of derivatives with sub-nanomolar inhibitory activity. acs.org
Vinyl sulfones EGFR Tyrosine KinaseIdentified compounds that interact favorably with the ATP-binding site, leading to the discovery of a potent inhibitor. nih.gov
Aryl sulfones Acetylcholinesterase (AChE)Showed good theoretical binding affinities for the target enzyme, suggesting potential as inhibitors for Alzheimer's disease. sbmu.ac.ir
General Sulfones DNA Topoisomerase IIαRevealed that several sulfone analogs bind efficiently to the ATPase domain, with higher affinity than some known inhibitors. nih.govtandfonline.comtandfonline.com

Simulation of Sulfone Behavior in Complex Systems (e.g., Atmospheric Chemistry)

Computational simulations are indispensable for understanding the behavior of sulfones and their precursors in complex environmental systems, particularly in atmospheric chemistry. pnas.org These models integrate chemical kinetics, transport phenomena, and thermodynamics to predict the fate and impact of sulfur compounds on a regional and global scale. copernicus.org

A primary focus of such simulations is the atmospheric oxidation of dimethyl sulfide (DMS), a major natural source of sulfur. pnas.org Advanced chemical mechanisms, such as the Chemical Aqueous Phase Radical Mechanism (CAPRAM), have been developed to model the multiphase chemistry of DMS. pnas.org These models have demonstrated that neglecting aqueous-phase (i.e., in-cloud) chemistry leads to a significant overestimation of sulfur dioxide (SO₂) production and an underestimation of methanesulfonic acid (MSA). pnas.org The simulations show that intermediates like dimethyl sulfoxide (DMSO) and dimethyl sulfone (DMSO₂, also known as sulfonylbis-methane) partition almost completely into cloud droplets due to their high solubility, where they undergo further reactions. pnas.org This highlights the critical role of multiphase processes in determining the ultimate products of DMS oxidation.

Three-dimensional chemical transport models (CTMs), such as TOMCAT, are used to simulate the global distribution of atmospheric sulfur compounds like carbonyl sulfide (OCS). copernicus.orgwur.nl By combining emissions inventories with models of atmospheric transport and chemical loss, researchers can compare simulation results with measurements from surface stations and satellites to constrain the global budget of these species. copernicus.org For example, simulations of OCS have helped identify discrepancies in the budget, pointing to missing sources in the tropics and potential missing sinks in the northern high latitudes. wur.nl

These complex simulations are crucial for several reasons:

They provide a framework for testing our understanding of fundamental chemical processes in a realistic atmospheric context. researchgate.net

They help quantify the contribution of natural sulfur compounds like DMS to the formation of sulfate (B86663) aerosols, which have a significant impact on cloud formation and the Earth's radiation budget. pnas.org

They allow for the prediction of the atmospheric lifetime and transport of sulfur species. researchgate.net

By simulating the intricate interactions between emissions, transport, and chemical transformations, these models are vital tools for assessing the environmental implications of sulfones and related sulfur compounds.

Biological Activity and Mechanistic Studies of Diethyl Sulfone and Analogs

Broad Spectrum of Biological Activities of Sulfone Compounds

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a key structural motif in a multitude of biologically active compounds. innovareacademics.in While diethyl sulfone itself is a simple dialkyl sulfone, the broader class of sulfone-containing molecules has been extensively studied and shown to possess a wide range of therapeutic properties. innovareacademics.inresearchgate.net These activities are diverse, spanning anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antimalarial applications. innovareacademics.inresearchgate.net The inherent stability and synthetic accessibility of the sulfone group have made it an attractive component for medicinal chemists in the development of new therapeutic agents. innovareacademics.in

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of various sulfone derivatives. For instance, a series of 5-aryl-3-alkylthio-1,2,4-triazoles and their corresponding sulfone analogs were synthesized and evaluated for their anti-inflammatory and analgesic activities. The alkyl sulfone derivatives were found to be more potent anti-inflammatory agents compared to their alkyl thio counterparts. innovareacademics.in Similarly, sulfonyl analogues of certain compounds exhibited superior anti-inflammatory activity than their sulfanyl (B85325) counterparts, a finding that was rationalized through docking studies with human COX-2. innovareacademics.in

In other research, a variety of sulfone derivatives, including dimethyl arylsulfonyl malonates and a sulfone triazole, were shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-alpha), and interleukin-12 (B1171171) (IL-12) in activated macrophages without causing cytotoxicity. nih.govresearchgate.net The mechanism for this inhibition was found to be the reduction of iNOS protein expression. nih.govresearchgate.net Furthermore, some of these derivatives were observed to arrest the cell cycle of mitogen-stimulated spleen cells. nih.govresearchgate.net A novel class of styryl sulfones also demonstrated anti-neuroinflammatory effects by inhibiting the release of NO from microglia. mdpi.com One particular styryl sulfone compound, 4d, showed significant dose-dependent inhibition of NO production. mdpi.com

Antimicrobial and Antibacterial Activities

The antimicrobial properties of sulfone compounds are well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens. innovareacademics.inresearchgate.net For example, fluorinated 10H-phenothiazines and their sulfone derivatives have demonstrated good to moderate antimicrobial activity. innovareacademics.in The oxidation of sulfides to their corresponding sulfones has been shown to be an effective strategy for enhancing antibacterial and antifungal activities. innovareacademics.in

A series of phthalyl substituted aryl sulfones were evaluated for their antibacterial and antifungal activity against pathogenic strains such as E. coli, S. aureus, and S. typhii, as well as fungal species like A. niger and C. albicans. researchgate.net In another study, newly synthesized sulfone-linked bis-heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, showed notable antimicrobial and cytotoxic activities. nih.gov Specifically, chloro-substituted compounds demonstrated antibacterial activity comparable to chloramphenicol (B1208) against Pseudomonas aeruginosa. nih.gov

Furthermore, a series of new sulfone derivatives containing a 1,3,4-oxadiazole (B1194373)/thiadiazole moiety were designed and found to exhibit significant antibacterial activity against several phytopathogens. mdpi.com Notably, some of these compounds displayed remarkably higher activities than commercial fungicides. mdpi.com The structure-activity relationship (SAR) analyses revealed that the presence of a 1,3,4-oxadiazole ring was crucial for significant inhibitory effect. mdpi.com

A study on a synthetic 1,2,3-triazole-containing disulfone compound derived from dapsone (B1669823) showed a strong bactericidal effect against both Gram-negative and Gram-positive bacteria, with Gram-negative species being more susceptible. nih.gov The compound's antimicrobial activity was suggested to be related to its interaction with DNA gyrase and dihydropteroate (B1496061) synthase. nih.gov

Anticancer Activity

The anticancer potential of sulfone derivatives has been a significant area of research. innovareacademics.inresearchgate.net Several sulfone-containing compounds have been investigated for their ability to inhibit tumor cell growth and induce apoptosis. mdpi.comnih.govmdpi.com

For instance, new styryl sulfone compounds have been synthesized and evaluated for their anti-proliferative activity, with one compound showing significant tumor growth inhibition in mice with human carcinoma. nih.gov Rigosertib, a styryl benzyl (B1604629) sulfone, is a multi-kinase inhibitor with potent antineoplastic effects on various tumor cells. rsc.org A series of novel benzyl naphthyl sulfoxide (B87167)/sulfone derivatives derived from Rigosertib also demonstrated potent antineoplastic activity at nanomolar levels with relatively low toxicity to normal cells. rsc.org

In another study, a variety of sulfone derivatives, including dimethyl arylsulfonyl malonates, exhibited interesting cytotoxic activities against a panel of cell lines. nih.govresearchgate.net One compound, in particular, showed a 50% cytotoxic effect on a human hepatoma cell line without affecting normal human peripheral blood mononuclear cells. nih.govresearchgate.net The synthesis of new sulfone derivatives of a 5-nitrothiazole (B1205993) series also revealed promising selective in vitro antiproliferative activity toward HepG2 human cell lines. mdpi.com

Anti-HIV Activity

Sulfone derivatives have emerged as a promising class of anti-HIV agents, primarily targeting the HIV-1 reverse transcriptase (RT) and integrase (IN) enzymes. nih.govasm.org Following the discovery of the anti-HIV properties of suramin, significant efforts were made to design novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), leading to the investigation of diarylsulfones and cyclic sulfone derivatives. nih.gov

Nitrophenyl phenyl sulfone (NPPS) was identified as a lead compound for further development. nih.gov Subsequently, a number of pyrryl aryl sulfones (PASs) and related compounds were synthesized and shown to selectively inhibit HIV-1, with many being as active as or more active than nevirapine. nih.gov Indolyl aryl sulfones (IASs) have also been developed and found to be exceptionally potent, with some compounds active in the sub-nanomolar range in cell-based anti-HIV assays. acs.org

In addition to targeting RT, diarylsulfones have been identified as a novel class of HIV-1 integrase inhibitors. asm.org A screening of 52 diarylsulfones identified several potent inhibitors of the 3'-processing and strand transfer steps of HIV integration. asm.org However, it's worth noting that in some cases, the sulfonyl group may not be critical for anti-HIV activity, as a study on sulfone-substituted derivatives of a dipeptide mimic showed weak anti-HIV activity compared to their sulfidyl counterparts. mdpi.com

Antimalarial Activity

Sulfone-containing compounds have demonstrated significant potential as antimalarial agents. innovareacademics.inresearchgate.net Dapsone, a diaryl sulfone, has been used in the treatment of malaria. The exploration of other sulfone derivatives has yielded promising results.

For example, dimeric trioxane (B8601419) sulfones synthesized from artemisinin (B1665778) showed promising activity in malaria-infected mice. innovareacademics.in Furoxan derivatives bearing a sulfone moiety have also been tested for their antimalarial action, with compounds having the -SO₂R group at the 3-position of the furoxan system showing activity in the micromolar range. nih.gov

Vinyl sulfones have been identified as potent inhibitors of falcipain, a cysteine proteinase of Plasmodium falciparum that is crucial for hemoglobin degradation. asm.org Several vinyl sulfones were found to inhibit parasite hemoglobin degradation, metabolic activity, and development at nanomolar concentrations. asm.org Similarly, artemisinin-dipeptidyl vinyl sulfone hybrids displayed potent antiplasmodial activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. innovareacademics.in

Furthermore, a series of trioxanes with sulfide (B99878), sulfone, and sulfonamide substituents have been prepared, with SAR studies indicating that sulfones are generally more potent antimalarially than the corresponding sulfides. researchgate.net Vanillin-containing 9H-fluoren sulfone scaffolds have also been synthesized and evaluated, with some derivatives showing excellent antimalarial activity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Sulfone Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. For sulfone derivatives, SAR studies have provided valuable insights across their various biological activities. nih.gov

In the context of antimicrobial activity, SAR analyses of 1,3,4-oxadiazole/thiadiazole sulfones revealed that the presence of the 1,3,4-oxadiazole heterocyclic unit was critical for significant inhibitory effect against phytopathogens. mdpi.com It was also observed that for 4-substituted mono-halogenated phenoxymethyl (B101242) derivatives, the antibacterial activity decreased with an increase in the size of the halogen substituent, following the trend F > Cl > Br. mdpi.com

For antimycobacterial activity, SAR studies of aminoquinazolinones led to the optimization of a hit compound by replacing a sulfone moiety with a sulfoxide to improve solubility. nih.gov Further modifications, such as the introduction of a methyl substituent to disrupt planarity or the addition of aliphatic amide substituents, were explored to enhance solubility and maintain potency. acs.org

In the development of antimalarial agents, SAR studies on peptidyl vinyl sulfones established relationships between their structure and their ability to inhibit Plasmodium falciparum cysteine proteases. innovareacademics.in Similarly, for trioxane sulfones, SAR generalizations highlighted that the proximity of the sulfur-containing substituent to the peroxide bond and the oxidation state of the sulfur are major factors controlling antimalarial potency, with sulfones generally being more potent than sulfides. researchgate.net

Regarding anticancer activity, the nature and position of functional groups on styryl sulfone compounds dictate their ability to regulate MAPKs and induce cell growth arrest. google.com For benzyl naphthyl sulfoxide/sulfone derivatives, compounds containing sulfones possessed the best antineoplastic activity, followed by sulfoxide derivatives, with sulfide-containing compounds being the weakest. rsc.org

Impact of Substituent Effects on Activity

The biological activity of sulfone compounds can be significantly modulated by the nature and position of substituents on their core structure. These modifications alter physicochemical properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn influences how the molecule interacts with biological targets.

Research into diaryl sulfones has shown that various substituents on the aromatic rings play a crucial role in their antibacterial activity. researchgate.net Similarly, in the context of antiproliferative agents, the nature of the sulfone substituent has a profound impact. For instance, trifluoromethyl sulfone analogues of 1α,25-dihydroxyvitamin D3 exhibit the highest antiproliferative activity, while the methyl sulfone analogue shows the least. researchgate.net This suggests that the strong electron-withdrawing nature of the trifluoromethyl group enhances the compound's potency. researchgate.net

In the field of antiviral research, studies on vinyl geminal disulfones as HIV-1 inhibitors have highlighted the critical role of electronic effects. nih.gov Analogs with electron-withdrawing substituents or no substituents on the aromatic rings displayed notable antiviral activity, but also significant cytotoxicity. nih.gov Conversely, the introduction of electron-donating groups appeared to make the compounds less reactive and significantly less toxic. nih.gov This suggests that the activity of these vinyl sulfones may stem from their ability to act as Michael acceptors for biological nucleophiles, a reactivity that is tempered by electron-donating groups. nih.gov

The synthesis of novel quinoline (B57606) derivatives bearing a sulfone linkage also demonstrates the importance of substituent effects. The antimicrobial activity of these compounds varies depending on the nature of the substituents on the quinoline ring. bohrium.com Furthermore, investigations into cyclic sulfone compounds reveal that even minor changes, such as the presence of methyl, chloro, or bromo groups on the aromatic ring, can influence reaction yields and stereoselectivity during synthesis, ultimately affecting the biological profile of the final products. mdpi.com The replacement of a hydrogen atom with a methyl sulfone (MeSO2) group can dramatically decrease lipophilicity, a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Sulfone Analogs

Sulfone Analog ClassSubstituent EffectResulting Biological ImpactReference(s)
Vitamin D3 AnalogsTrifluoromethyl (-CF3) vs. Methyl (-CH3)-CF3 group showed maximum antiproliferative activity. researchgate.net
Vinyl Geminal Disulfones (HIV-1 Inhibitors)Electron-withdrawing groups (e.g., -NO2)Increased antiviral activity and cytotoxicity. nih.gov
Vinyl Geminal Disulfones (HIV-1 Inhibitors)Electron-donating groups (e.g., -OCH3)Reduced toxicity and reactivity. nih.gov
GeneralMethyl Sulfone (-MeSO2) replacing Hydrogen (-H)Dramatic decrease in lipophilicity. nih.gov

Mechanistic Investigations of Biological Action

The biological effects of this compound and its analogs are underpinned by diverse molecular mechanisms, ranging from direct enzyme interaction to the modulation of critical cellular pathways.

Enzymatic Processes and Inhibition (e.g., Dimethyl Sulfone Monooxygenase System)

A key enzymatic process involving sulfones occurs in bacteria, which utilize them as a sulfur source. The dimethyl sulfone monooxygenase system is a two-component flavoprotein that catalyzes the monooxygenation of dimethyl sulfone (DMSO2). nih.govresearchgate.netchula.ac.th This system consists of a reductase component (DMSR), which uses NADH to reduce a flavin mononucleotide (FMN) cofactor, and a monooxygenase component (DMSMO). nih.govresearchgate.net The DMSMO uses the reduced flavin (FMNH-) to activate molecular oxygen for the oxidative cleavage of DMSO2, producing methanesulfinate (B1228633) and formaldehyde. nih.govresearchgate.netgenome.jp Kinetic studies indicate that hydrogen peroxide (H2O2) is produced from the oxidation of FMNH- and is the likely reactive agent that attacks the dimethyl sulfone substrate. nih.govchula.ac.th

Sulfone compounds and their precursors can also act as inhibitors of various enzymes. Studies on the in vitro drug-drug interaction potential of sulfoxide and sulfone metabolites have shown significant inhibitory effects on cytochrome P450 (CYP) enzymes. For example, triclabendazole (B1681386) sulfone is an inhibitor of CYP2C8 and CYP2C9, while montelukast (B128269) sulfone inhibits CYP2C8 and CYP2C9. nih.gov Dimethyl sulfoxide (DMSO), the precursor to dimethyl sulfone, has been shown to inhibit methionine sulfoxide reductases (Msrs). bmbreports.org Specifically, DMSO acts as a competitive inhibitor of MsrA and a non-competitive inhibitor of MsrB2. bmbreports.org In contrast, certain sulfone metabolites can have an inductive effect on enzymes. The metabolite 3,4-dichlorophenyl methyl sulfone, derived from o-dichlorobenzene, was found to increase the activities of aminopyrine (B3395922) N-demethylase and aniline (B41778) hydroxylase, as well as the content of cytochrome P450 in rat liver microsomes. nih.gov

Table 2: Inhibition of Human Enzymes by Sulfone and Sulfoxide Compounds

CompoundTarget Enzyme(s)Inhibition Type / Potency (IC50)Reference(s)
Triclabendazole SulfoneCYP2C8, CYP2C9IC50 = 1.05 µM (CYP2C8), 0.69 µM (CYP2C9) nih.gov
Montelukast SulfoneCYP2C8, CYP2C9IC50 = 0.02 µM (CYP2C8), 2.15 µM (CYP2C9) nih.gov
Dimethyl Sulfoxide (DMSO)Methionine-S-sulfoxide reductase (MsrA)Competitive Inhibition bmbreports.org
Dimethyl Sulfoxide (DMSO)Methionine-R-sulfoxide reductase (MsrB2)Non-competitive Inhibition bmbreports.org
Usnic Acid-based SulfonesTyrosyl-DNA phosphodiesterase 1 (TDP1)IC50 = 0.33–25 µM mdpi.com

Interactions with Therapeutic Targets

At the molecular level, sulfones interact with a variety of therapeutic targets. Computational docking studies have explored the interaction between dimethyl sulfone and several proteins. These studies revealed that dimethyl sulfone can form hydrogen bonds and van der Waals interactions with target proteins, with calculated binding energies ranging from -2.74 to -3.50 kcal/mol for proteins such as 2FGF, 2PVC, and 4U7P. researchgate.net

The broader class of sulfone-containing compounds has been investigated for activity against numerous therapeutic targets. innovareacademics.in These include cysteine proteases, protein phosphatase methylesterase-1 (PME-1), thyroid receptors, and various secretases and dehydrogenases. innovareacademics.in For example, vinyl sulfone inhibitors have been shown to bind to the S2 and S3 subsites of parasite cysteine proteases. innovareacademics.in The mechanism of interaction for some sulfones involves their electrophilic nature, allowing them to react with nucleophilic residues in the active sites of target enzymes. nih.gov

Interestingly, the interaction is not always direct. Studies with dimethyl sulfoxide (DMSO) and small peptides showed no evidence of direct bond formation. Instead, it is proposed that DMSO indirectly influences the peptides by modifying the structure and hydrogen bonding network of the surrounding water molecules. mdpi.com

Impact on Cellular Pathways (e.g., Insulin (B600854) Production, Collagen Synthesis)

Sulfone compounds, particularly dimethyl sulfone (often referred to as methylsulfonylmethane or MSM), have been reported to influence fundamental cellular pathways. MSM is described as a necessary substance for the synthesis of collagen, the primary structural protein in connective tissues. chemicalbook.comfocuschem.comhaozehealth.com Sulfur, provided by compounds like MSM, is an essential component of collagen and is considered crucial for maintaining the health of skin, hair, and nails. haozehealth.comsulinashop.com

There is also evidence linking sulfones to metabolic pathways, including those related to insulin. Some reports suggest that dimethyl sulfone can enhance the body's ability to produce insulin and can promote the metabolism of carbohydrates. chemicalbook.comunilongmaterial.com The related compound, dimethyl sulfoxide (DMSO), has been shown to have a synergistic effect on glucagon-like peptide 1 (GLP-1)-stimulated insulin secretion and gene transcription in pancreatic beta-cells. nih.gov This effect appears to be dependent on the cAMP-response element (CRE) in the insulin gene promoter. nih.gov

Bioavailability and Metabolism of Sulfone Compounds

The bioavailability and metabolism of sulfone compounds are critical determinants of their systemic exposure and biological effects. Dimethyl sulfone is a known primary metabolite of dimethyl sulfoxide (DMSO) in humans. hmdb.cadrugbank.com The metabolism involves the oxidation of the sulfur atom in DMSO. drugbank.com Dimethyl sulfone can be derived from dietary sources and is also produced via intestinal bacterial metabolism. hmdb.ca

Pharmacokinetic studies of more complex sulfone-containing drugs provide insight into their bioavailability. In a study in rats, a sulfone metabolite of the drug ML-1035 was found to have very poor oral bioavailability, estimated at only 2.5-4%. nih.gov This contrasts with the sulfide metabolite of the same parent drug, which was much better absorbed. nih.gov This highlights that the oxidation state of the sulfur atom (sulfide vs. sulfone) can have a dramatic impact on absorption and bioavailability.

Table 3: Bioavailability Data for a Sulfone Metabolite in Rats

CompoundParent DrugRoute of AdministrationBioavailability (%)SpeciesReference(s)
Sulfone metabolite (3)ML-1035 (1)Oral2.5 - 4Rat nih.gov
Sulfide metabolite (2)ML-1035 (1)Oral13Rat nih.gov

Advanced Analytical Methods for Diethyl Sulfone Characterization

Chromatographic Methods

Chromatography is indispensable for the separation, identification, and quantification of diethyl sulfone from complex mixtures.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. The selection of the column, detector, and temperature program is critical for achieving good separation and sensitivity.

For sulfur-containing compounds, a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) provides high selectivity and sensitivity, minimizing interference from other matrix components. hpst.czgcms.cz Mass spectrometry (MS) can also be coupled with GC (GC-MS) for definitive identification based on the mass spectrum of the compound. hmdb.ca Various capillary columns can be employed, with selection depending on the complexity of the sample matrix.

Table 4: Exemplary Gas Chromatography (GC) Conditions for Sulfone Analysis

Parameter Condition 1 (General Sulfur Analysis) Condition 2 (Residual Solvent Method)
Column Agilent DB-Sulfur (60 m x 0.320 mm, 4.2 µm) hpst.cz DB-624 (30 m x 0.32 mm, 1.8 µm) scirp.org
Carrier Gas Helium or Nitrogen hpst.czscirp.org Nitrogen at 1.20 mL/min scirp.org
Oven Program 30°C (1.5 min), then 15°C/min to 250°C (3 min) hpst.cz 40°C (5 min), then 2°C/min to 80°C, then 30°C/min to 225°C (10 min) scirp.org
Detector Sulfur Chemiluminescence Detector (SCD) hpst.cz Flame Ionization Detector (FID) scirp.org
Injector Temp. 275°C gcms.cz 190°C researchgate.net

| Detector Temp. | 250°C (Base), 800°C (Furnace) hpst.cz | 190°C researchgate.net |

These conditions are based on methods for analyzing related sulfur compounds and may require optimization for this compound. hpst.czgcms.czscirp.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing less volatile or thermally labile compounds. For this compound, which is a polar compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.com Detection is often achieved using an ultraviolet (UV) detector, although this compound lacks a strong chromophore, which may limit sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC to a mass spectrometer (LC-MS) can be used for more sensitive and specific detection. researchgate.netlichrom.com A method for the related ethyl vinyl sulfone uses a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

Table 5: General High-Performance Liquid Chromatography (HPLC) Parameters for Sulfone Analysis

Parameter Description
Column Reversed-Phase (e.g., C18, Newcrom R1) google.comsielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water mixture lichrom.comsielc.com
Detector UV (low wavelength), ELSD, or Mass Spectrometry (MS) researchgate.netsielc.com

| Flow Rate | Typically 0.5 - 1.5 mL/min |

These are general parameters and require method development for optimal analysis of this compound.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability, decomposition profile, and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition temperature and thermal stability. cnrs.fr Studies on various sulfone-containing compounds, including dimethyl sulfone and aromatic sulfones, indicate that the sulfone group generally imparts significant thermal stability. nih.govnih.govresearchgate.net For instance, the thermal degradation of dimethyl sulfone shows a complete mass loss after its melting point. nih.gov Acyclic aliphatic sulfones are reported to have an onset of thermal decomposition above 350°C. rsc.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, enthalpy of fusion, and glass transition temperatures. cnrs.frrsc.org DSC analysis of pure dimethyl sulfone shows a sharp endothermic peak corresponding to its melting point. nih.govresearchgate.net

Table 6: Expected Thermal Properties for Simple Alkyl Sulfones

Property Technique Expected Observation for this compound
Melting Point DSC A sharp endothermic peak
Thermal Stability TGA Stable up to a high temperature (>300°C), followed by decomposition rsc.org

Observations are based on the reported thermal behavior of analogous sulfones like dimethyl sulfone. nih.govnih.govrsc.org

Thermogravimetry (TGA)

Thermogravimetry is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is essential for determining the thermal stability and decomposition profile of a substance. While specific TGA curves for this compound are not widely available in the reviewed literature, the thermal behavior of structurally similar acyclic aliphatic sulfones suggests that this compound possesses high thermal stability. For instance, studies on related sulfones show that the onset of thermal decomposition typically occurs at temperatures above 350°C. google.comepo.org The analysis provides data on decomposition temperatures, the amount of volatile content, and the formation of any residual matter. scribd.comlgcstandards.com

Derivative Thermogravimetry (DTG)

Derivative Thermogravimetry (DTG) is typically performed in conjunction with TGA. The DTG curve plots the rate of mass change against temperature, representing the first derivative of the TGA curve. The peaks on a DTG curve indicate the temperatures at which the most significant mass loss occurs, providing a more precise identification of individual decomposition steps. scribd.com For a compound like this compound, a DTG analysis would pinpoint the exact temperature of its maximum decomposition rate. In studies of other sulfone-containing compounds, DTG curves have been effective in separating overlapping decomposition events that may appear as a single step in the TGA trace. scribd.comresearchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the temperature difference between a sample and an inert reference material as both are subjected to a controlled temperature program. lookchem.com This method is used to detect physical and chemical changes such as phase transitions, melting, and decomposition, which are associated with endothermic or exothermic events. lookchem.com In an evaluation of non-aqueous electrolytes containing various sulfone compounds, including this compound, DTA was used to assess thermal stability in an air atmosphere. google.com An exothermic peak was observed in a specific temperature range, indicating a thermal event, likely related to decomposition. google.com

Analysis MethodObservationTemperature Range (°C)Source
Differential Thermal Analysis (DTA)Exothermic Peak Area Observed70 - 150 google.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the amount of heat required to increase the temperature of a sample compared to a reference. DSC is widely used to determine thermal properties such as melting point, glass transition temperature, and enthalpy of phase transitions. googleapis.comresearchgate.net The melting point of this compound has been reported to be in the range of 73-74°C. lookchem.com A literature compilation on the thermochemical properties of organic compounds reports a specific value for the sublimation enthalpy of this compound, a parameter that can be derived from DSC or related thermal methods. uoa.gr

PropertyValueMethod/Source
Melting Point73-74 °C lookchem.com
Enthalpy of Sublimation (ΔHsub)86.2 ± 2.5 kJ/mol uoa.gr

Thermal Decomposition Studies

The study of thermal decomposition is critical for understanding the stability limits and potential hazards of a chemical compound. Safety data for this compound indicate that it decomposes under thermal stress to release irritating and toxic gases and vapors. lgcstandards.comgoogleapis.com The hazardous decomposition products identified include carbon monoxide, carbon dioxide, and sulfur oxides. biosynth.com In studies of related processes, this compound has been identified as an intermediate in the degradation of diethyl sulfide (B99878), with sulfuric acid being a final product that can cause catalyst deactivation. deswater.com While some reactions may use this compound as a solvent at elevated temperatures, these are generally kept below its decomposition temperature, which is noted to be above 200°C in certain applications. google.com

Microscopic Techniques

Microscopic techniques are employed to visualize the surface topography, morphology, and structure of materials at a microscopic level.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning its surface with a focused beam of electrons. mysciencework.com The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. mysciencework.com SEM can be used to characterize the crystal morphology, particle size, and surface features of solid materials like this compound. epo.org While several studies mention the use of this compound in electrolyte or composite material formulations that are subsequently analyzed by SEM, specific micrographs characterizing pure this compound crystals are not prevalent in the reviewed scientific literature. google.comgoogleapis.com If analyzed, SEM would provide detailed images of its crystalline structure, revealing information about the shape and size distribution of its particles.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the internal structure of materials at the nanoscale. thermofisher.com In a TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the sample as it passes through. thermofisher.com The transmitted electrons are then focused onto a detector to form an image, revealing details about the material's morphology, crystal structure, and composition. mpie.de

While direct TEM analysis of pure, bulk this compound is uncommon due to its crystalline nature and the sample preparation requirements, the technique is invaluable for characterizing systems where this compound is a component. For instance, if this compound were incorporated into polymer nanocomposites or used to create nanostructures, TEM would be essential for visualizing the dispersion, size, and morphology of these nanoscale features.

The application of TEM often involves specific sample preparation methods. For instance, in cryogenic TEM (Cryo-TEM), a sample solution is rapidly vitrified by plunging it into liquid ethane. rsc.org This is particularly useful for observing nanoparticles in their native, solvated state. However, materials in organic solvents, such as the related dimethyl sulfoxide (B87167), can be susceptible to damage from the electron beam, leading to the formation of artifacts like holes in the specimen. rsc.org This radiation damage is a critical consideration, as the high-energy electrons (50–500 keV) can break chemical bonds within the sample. rsc.org For ultrastructural characterization of materials like bacteria, samples are often fixed, applied to copper grids, and negatively stained to enhance contrast before TEM observation. mdpi.com

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface at the nanoscale. nist.gov It can be used to characterize a wide range of materials, both conducting and insulating. nist.gov The AFM works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. By monitoring the deflection of the cantilever, a detailed map of the surface topography is generated. nist.gov

Beyond imaging, AFM can measure various local material properties. Force-versus-distance curves can provide valuable data on elasticity, hardness, and adhesion forces. berkeley.edu This makes AFM a versatile tool for understanding not just the structure but also the mechanical properties of materials at the micro and nano levels. npl.co.uk

In the context of sulfone-containing materials, AFM has been used to characterize the surface morphology and phase separation of sulfonated polymer membranes used in fuel cells. For example, studies on sulfonated poly(arylene biphenylether sulfone) block copolymers have used AFM to obtain height and phase images, revealing details about the membrane's structure which influences its properties like ion conductivity. researchgate.net Furthermore, in-situ AFM has been employed to monitor real-time morphological changes at electrode-electrolyte interfaces, including those using electrolytes based on the related compound dimethyl sulfoxide (DMSO), which is crucial for battery research. npl.co.ukresearchgate.net Such applications demonstrate the potential of AFM to characterize thin films of this compound or to study its interactions and effects on surfaces in various applications.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. malvernpanalytical.com It is used to identify the phase composition, determine the crystal structure, and measure physical properties like crystallite size and lattice strain. malvernpanalytical.com The technique works by directing X-rays onto a sample and measuring the scattering intensity of the emerging beams at various angles. Crystalline materials produce a unique diffraction pattern based on their specific atomic arrangement, acting as a fingerprint for phase identification. malvernpanalytical.com

XRD is a primary method for confirming the crystal structure of newly synthesized compounds. For chiral sulfones related to this compound, single-crystal XRD analysis has been used to determine their precise three-dimensional structure, including bond lengths, bond angles, and conformation. For example, enantiopure dimethyl-bis(ethylenedithio)tetrathiafulvalene monosulfones were found to crystallize in the orthorhombic chiral space group P212121, with the sulfone ring being nearly planar due to the rigidity imposed by the tetrahedral sulfur atom. beilstein-journals.org

In materials science, XRD is also used to analyze composite materials. Studies involving the electrodeposition of metals from acetamide-dimethyl sulfone eutectic melts used XRD to confirm that oxide particles incorporated into metal coatings remained structurally unchanged during the process. kuleuven.be For complex organic molecules where single crystals cannot be grown, structure determination can be achieved directly from powder XRD data, often augmented with solid-state NMR and computational modeling. rsc.org

Table 1: Crystallographic Data for (R,R)-dimethyl-bis(ethylenedithio)tetrathiafulvalene monosulfone beilstein-journals.org
ParameterValue
Chemical FormulaC₁₂H₁₂O₂S₈
Formula Weight444.75 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.730(2)
b (Å)11.332(3)
c (Å)19.014(5)
Volume (ų)1665.3(7)
Z (molecules/unit cell)4

Advanced Techniques for Specific Applications

Cryogenic Temperature Assisted Measurements

Cryogenic temperature assisted measurements are employed to study the properties and behavior of materials at very low temperatures. These techniques are crucial for understanding phase transitions, thermal properties, and the behavior of cryoprotectants.

Differential Scanning Calorimetry (DSC) performed with a cryogenic cooling system allows for the investigation of thermal transitions well below ambient temperature. acs.org Research on a series of acyclic and cyclic sulfones, including the related dimethyl sulfone and di-n-butyl sulfone, utilized cryogenic DSC to determine their melting points, freezing points, and enthalpies of fusion. acs.org The study noted that all investigated sulfones had a tendency to supercool before freezing, with one compound showing a difference of 56 °C between its melting and freezing points. acs.org

Other cryogenic measurement devices are designed to determine specific physical properties like thermal emissivity, which is measured by substituting the radiative heat flow between two surfaces with the thermal output of a heater at temperatures as low as 5 K. arxiv.org Thermal expansion measurements at cryogenic temperatures are also vital for applications like cryopreservation. Studies have shown that the thermal expansion of tissues frozen in the presence of cryoprotectants like dimethyl sulfoxide is significantly reduced at higher cryogenic temperatures. nih.gov

Table 2: Solid-Liquid Phase Transition Properties of Selected Sulfones Determined by Cryogenic DSC acs.org
CompoundMelting Point (Tₘ) (°C)Freezing Point (Tբ) (°C)Enthalpy of Fusion (ΔHₛ₋ₗ) (J g⁻¹)
Dimethyl sulfone110.2 ± 0.179 ± 1183 ± 1
Di-n-butyl sulfone43.531.9 ± 0.1104 ± 1
Tetrahydrothiophene 1,1-dioxide27.32 ± 0.02-1.3 ± 0.3128 ± 2
2,5-dihydrothiophene 1,1-dioxide64.0 ± 0.18 ± 3122 ± 1
Diphenyl sulfone124.9 ± 0.198 ± 195 ± 1

In-situ Measurements

In-situ measurements involve analyzing a sample within its natural or operational environment, allowing for the real-time observation of dynamic processes. This approach provides insights that are often unattainable through ex-situ analysis of a static sample.

Several advanced analytical techniques can be adapted for in-situ studies. For example, in-situ Atomic Force Microscopy (AFM) is widely used in battery research to monitor the morphological changes on an electrode surface during charging and discharging cycles in a liquid electrolyte. npl.co.ukresearchgate.net This has been applied to systems using dimethyl sulfoxide-based electrolytes to observe the formation and decomposition of reaction products directly on the electrode. researchgate.net Similarly, in-situ Transmission Electron Microscopy (TEM) allows for the observation of material transformations, such as defect evolution, under stimuli like heating or electrical biasing. mpie.de

The development of autonomous sensors enables in-situ chemical measurements in remote or harsh environments. For instance, microfluidic sensors have been designed for deployment in the ocean to perform real-time measurements of chemical parameters like total alkalinity, using on-chip mixing and spectrophotometric detection. nerc.ac.uk In catalysis, in-situ methods are critical for understanding reaction mechanisms. The oxidation of sulfides to sulfones has been studied in a biphasic system of water and supercritical carbon dioxide, with analysis of the reaction mixture providing data on catalyst performance under operational pressure and temperature. rsc.org

Multidimensional Mapping Techniques

Multidimensional mapping techniques combine two or more analytical methods to provide a more comprehensive characterization of complex samples than any single technique could achieve alone. These strategies are particularly useful for separating and identifying components in intricate mixtures or for mapping the spatial distribution of chemical species within a material.

One powerful approach is multidimensional chromatography, such as coupling High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS). This has been used for the structural analysis and mapping of low-abundance sulfated glycans, where efficient separation is combined with sensitive detection and sequencing. oup.com

Another class of techniques involves spectroscopic mapping. Hyperspectral imaging, for example, combines imaging and spectroscopy to generate a map where each pixel contains spectral information, allowing for the identification and spatial mapping of different chemical components. researchgate.net Super-resolution optical mapping techniques, such as 2D-PAINT, utilize the specific binding of fluorescent probes to map the distribution of features like chemical defects on a surface with nanoscale precision. acs.org These advanced mapping methods could be applied to systems containing this compound to visualize its distribution within a composite material or to identify it in complex environmental or biological samples. researchgate.net

Applications of Diethyl Sulfone in Advanced Organic Synthesis

Diethyl Sulfone as a Reagent in Heterocyclic Compound Synthesis

The utility of this compound extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. lookchem.comchemicalbull.com Its application as a reagent facilitates the construction of these important chemical entities. usbio.netchemicalbook.com

Synthesis of Beta-Ketosulfones

A notable application of this compound is in the synthesis of β-ketosulfones. lookchem.comchemicalbull.comusbio.netchemicalbook.com These compounds are valuable intermediates in organic synthesis, serving as precursors to a wide range of other functional groups and molecular frameworks. researchgate.net The synthesis of β-ketosulfones often involves the condensation of esters with sulfones. For instance, the Claisen condensation of esters with dimethyl sulfone is a known method for preparing β-ketosulfones. rsc.org Another approach involves the acylation of α-sulfonyl carbanions with various acylating agents like esters, nitriles, or N-acylbenzotriazoles. rsc.org More contemporary methods include the reaction of sulfonyl chlorides with silyl (B83357) enol ethers catalyzed by ruthenium(II) complexes and the reaction of diazo sulfones with aldehydes catalyzed by tin(II) chloride. rsc.org

Recent advancements have also demonstrated the synthesis of β-ketosulfones from ketones in a one-pot, chemoselective manner. rsc.org Furthermore, an efficient, metal-free method has been developed for the preparation of β-ketosulfones through the C-H bond functionalization of aryl ethyl ketones or indanones with sodium sulfite. sioc-journal.cn The synthesis of cyclic β-ketosulfones has also been achieved through a base-promoted cascade reaction of sulfone-tethered alkynols. mdpi.com These varied synthetic routes underscore the importance and versatility of β-ketosulfones as synthetic intermediates, with this compound playing a key role in their accessibility.

Role in Carbon-Carbon Bond Formation

The sulfone functional group, as present in this compound, plays a pivotal role in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. mdpi.com The electron-withdrawing nature of the sulfonyl group can activate adjacent carbon atoms, making them susceptible to a variety of bond-forming reactions. thieme-connect.com

Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base. wikipedia.org This reaction provides a powerful method for the formation of carbon-carbon double bonds. researchgate.net The general mechanism involves the deprotonation of the α-halo sulfone to form a carbanion, which then undergoes an intramolecular nucleophilic displacement to form a transient three-membered cyclic sulfone intermediate known as an episulfone. wikipedia.org This unstable intermediate subsequently decomposes, releasing sulfur dioxide and forming the final alkene product. wikipedia.org

The reaction is known for its ability to form alkenes with well-defined stereochemistry, often yielding Z-alkenes with weak bases and E-alkenes with strong bases. organic-chemistry.org Modifications to the original procedure, such as those developed by Myers, allow for the in situ generation of the α-halosulfone from a readily available sulfone, broadening the scope and applicability of the reaction. organic-chemistry.org The Ramberg-Bäcklund reaction has found applications in the synthesis of a variety of molecules, including C-glycosides and polyenes. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of the Ramberg-Bäcklund Reaction

Feature Description
Reactant α-Halo sulfone
Reagent Base
Product Alkene
Byproduct Sulfur dioxide (SO₂)
Key Intermediate Episulfone (thiirane-1,1-dioxide)

| Stereoselectivity | Can be controlled by the choice of base |

Julia-Lythgoe Olefination and Modifications

The Julia-Lythgoe olefination is another significant carbon-carbon double bond-forming reaction that utilizes sulfones. wikipedia.org In its classical form, a phenyl sulfone is reacted with an aldehyde or ketone to form a β-hydroxy sulfone, which is then acylated and subsequently treated with a reducing agent, such as sodium amalgam or samarium(II) iodide, to yield an alkene. wikipedia.orgresearchgate.net A key advantage of this reaction is its high E-selectivity, making it a valuable tool for synthesizing trans-alkenes. chemrxiv.org

Over the years, several modifications have been developed to improve the efficiency and expand the scope of the Julia olefination. The Julia-Kocienski olefination, a notable variation, employs heteroaryl sulfones, such as benzothiazolyl sulfones or tetrazolyl sulfones, in place of phenyl sulfones. wikipedia.org This modification often proceeds under milder conditions and can exhibit high stereoselectivity. wikipedia.org Another important advancement is the sulfoxide-modified Julia-Lythgoe olefination, which uses sulfoxides instead of sulfones and has been shown to be effective for the synthesis of di-, tri-, and tetrasubstituted olefins. researchgate.netacs.org

Table 2: Comparison of Julia Olefination Variants

Variant Sulfonyl Reagent Key Features
Classical Julia-Lythgoe Phenyl sulfone E-selective, requires a two-step elimination
Julia-Kocienski Benzothiazolyl or tetrazolyl sulfone Often proceeds in one pot, high E-selectivity

| Sulfoxide-Modified Julia | Sulfoxide (B87167) | Applicable to a broader range of substituted olefins |

Michael Acceptors

The sulfone group in compounds like divinyl sulfone can activate adjacent double bonds, making them effective Michael acceptors. mdpi.comnih.gov In the Michael addition, a nucleophile (the Michael donor) adds to an α,β-unsaturated compound (the Michael acceptor) in a 1,4-conjugate addition fashion. wikipedia.org The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. thieme-connect.com

For instance, divinyl sulfone can react with various nucleophiles, such as nitroalkanes, in a Michael reaction to form a diverse range of substituted sulfones. mdpi.com Phenyl vinyl sulfone has also been shown to be an efficient Michael acceptor in reactions with nitroalkanes and diethyl N-acetylaminomalonate under solvent-free phase-transfer catalysis conditions. tandfonline.com This reactivity makes sulfone-containing Michael acceptors valuable building blocks for the construction of more complex molecules.

Use of Sulfone Groups as Activating or Leaving Groups

The sulfonyl group is a versatile functional group that can act as both an activating group and a leaving group in various organic transformations. thieme-connect.com Its strong electron-withdrawing ability facilitates the deprotonation of adjacent carbon atoms, thereby activating them for subsequent reactions such as alkylations, acylations, and aldol-type reactions. researchgate.netub.edu This property is fundamental to the utility of sulfones in many carbon-carbon bond-forming reactions.

Conversely, the sulfinate anion is a good leaving group, which allows for the removal of the sulfonyl group after it has served its purpose in a synthetic sequence. thieme-connect.comresearchgate.net This "traceless" nature of the sulfonyl group is a significant advantage in multistep synthesis. For example, in the Ramberg-Bäcklund reaction and Julia-Lythgoe olefination, the sulfonyl group is ultimately eliminated from the molecule. wikipedia.orgwikipedia.org More recently, catalytic methods have been developed for the desulfonylative cross-coupling of alkenyl sulfones with Grignard reagents, further highlighting the utility of the sulfone as a leaving group in carbon-carbon bond formation. rsc.org The methylsulfone group has also been utilized as a leaving group in the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s via nucleophilic aromatic substitution. rsc.org

This compound as a Solvent in Organic Reactions

This compound, a member of the sulfone class of organic compounds, serves as a dipolar aprotic solvent. researchgate.net Its physical properties, such as a relatively high boiling point and melting point, make it suitable for reactions requiring elevated temperatures. nist.gov Theoretical studies using Density Functional Theory (DFT) methods have been conducted to perform a full conformational analysis of this compound, determining its optimized structures. researchgate.net Sulfones as a class are recognized as promising dipolar aprotic solvents for various applications in science and chemical technology. researchgate.net

Table 1: Physical and Chemical Properties of this compound

Property Value Source
Chemical Formula C₄H₁₀O₂S nist.gov
Molecular Weight 122.19 g/mol pharmaffiliates.com
CAS Number 597-35-3 nist.gov
Appearance White to Tan Solid pharmaffiliates.com
Melting Point 73 °C biosynth.com
Boiling Point 246 °C biosynth.com
IUPAC Name 1-ethylsulfonylethane

Use in Transition Metal-Catalyzed Cross-Coupling Reactions

The application of sulfones as solvents in transition metal-catalyzed reactions is an area of active research. Their polarity and thermal stability can be advantageous for certain catalytic cycles.

Extensive research has been conducted on the use of dimethyl sulfone (DMSN), a close analog of this compound, as a strong, recyclable, and green solvent for ligand-free, copper-catalyzed cross-coupling reactions. researchgate.netrsc.org Studies have shown that dimethyl sulfone can effectively serve as both a solvent and a ligand for copper ions in Sonogashira, Heck, and Suzuki reactions, achieving moderate to good yields. researchgate.netrsc.org The catalyst and solvent system in these reactions were found to be reusable for several consecutive runs without significant loss of activity. rsc.org

However, a review of the available scientific literature did not yield specific studies or detailed research findings on the use of This compound as a solvent for these particular ligand-free, copper-catalyzed Sonogashira, Heck, or Suzuki cross-coupling reactions.

This compound in the Formulation of Specialized Chemical Processes

This compound is utilized in the formulation of various specialized chemical products and processes due to its properties as a solvent and a chemical intermediate. chemicalbull.com It serves as a constituent in adhesive and coating formulations and functions as a stabilizer and solvent in electroplating solutions.

In the pharmaceutical sector, this compound acts as an intermediate in the synthesis of various drugs, including anti-inflammatory and antihypertensive medications.

Further applications include its use in wastewater treatment, where it can react with certain pollutants. biosynth.com It is also employed as an extraction agent for separating organic compounds from water-insoluble solid materials. biosynth.com Additionally, reports suggest that this compound, when combined with Potassium Pyroantimonate, may be used to formulate specialized chemical processes or to enhance the solubility of different compounds in industrial applications. chemicalbull.com

Table 2: Selected Applications of this compound in Chemical Processes

Application Area Specific Use Source
Industrial Formulations Component in adhesive and coating formulations
Stabilizer and solvent in electroplating solutions
Pharmaceutical Synthesis Intermediate for anti-inflammatory drugs
Intermediate for antihypertensive drugs
Environmental Applications Agent in wastewater treatment processes biosynth.com
Extraction agent for organic compounds biosynth.com
Specialized Processes Formulation aid with Potassium Pyroantimonate chemicalbull.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of sulfones often involves oxidation reactions that can utilize harsh reagents. Modern research is increasingly focused on "green" and sustainable chemistry principles to develop more environmentally benign and atom-efficient synthetic methods. organic-chemistry.orgthieme-connect.com A significant area of interest is the use of visible light-induced organic synthesis, which is regarded as a green, sustainable, and cost-effective methodology. nih.gov These photocatalytic methods can be conducted at room temperature, which reduces energy consumption and minimizes the degradation of sensitive substrates. nih.gov

Another sustainable approach involves reagent-less and catalyst-free methods, such as performing reactions "on-water" using microwave irradiation. organic-chemistry.orgacs.org This technique leverages the unique properties of water as a reaction medium, avoiding organic solvents and often simplifying product purification. organic-chemistry.orgacs.org For instance, a method for synthesizing β-amino sulfones achieves high yields without the need for catalysts or extensive workup steps, boasting 100% atom economy. organic-chemistry.orgacs.org The development of such processes for diethyl sulfone and its derivatives could significantly reduce the environmental footprint of their production. rsc.orggoogle.com

MethodKey FeaturesSustainability AdvantagesRef.
Photocatalysis Uses visible light, often at room temperature.Reduced energy consumption, use of milder conditions. nih.gov
"On-Water" Synthesis Employs water as the reaction medium, often with microwave assistance.Avoids organic solvents, simplifies purification, high atom economy. organic-chemistry.orgacs.org
Catalyst-Free Oxidation Utilizes air as the oxidant, potentially activated by radical initiators.Avoids heavy metal catalysts and harsh chemical oxidants. researchgate.net

Deeper Understanding of Biological Mechanisms and Therapeutic Potential

The sulfone functional group is a key component in a wide array of therapeutic agents, known for activities including antibacterial, anti-inflammatory, anticancer, and anti-HIV effects. innovareacademics.inresearchgate.netinnovareacademics.in While much of this research has centered on complex diaryl sulfones, there is growing interest in understanding the fundamental biological roles of simpler alkyl sulfones like this compound. innovareacademics.inresearchgate.net

Recent studies have begun to elucidate the enzymatic pathways that process these compounds. For example, the monooxygenase enzyme SfnG has been shown to be capable of cleaving the C–S bond in this compound, converting it to ethanesulfinate. pnas.org This provides insight into how organisms might metabolize such compounds. pnas.org Understanding these mechanisms is crucial for designing new sulfone-containing drugs or for assessing the biological impact of these chemicals. innovareacademics.inbohrium.com The structural simplicity of this compound makes it an excellent model for studying the interactions between the sulfonyl group and biological targets, which could inform the development of novel therapeutics for conditions like Alzheimer's disease, where sulfone derivatives have shown potential as γ-secretase inhibitors. innovareacademics.in

Integration of Computational and Experimental Approaches for Reaction Design

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical reactions involving sulfones. whiterose.ac.uk Density Functional Theory (DFT) is a powerful tool used to model and predict the properties and reactivity of molecules like this compound. nih.govtandfonline.com DFT calculations can be used to investigate reaction mechanisms, predict the stability of intermediates, and understand the electronic effects of substituents on bond strengths. whiterose.ac.uktandfonline.com

For example, DFT studies have been used to assess various methods for calculating the S=O bond dissociation enthalpies in sulfones, identifying the most accurate computational approaches. tandfonline.com In other work, researchers used DFT to study the copolymerization of vinyl sulfone monomers with ethylene, providing insights that could guide the design of new catalysts for creating advanced polysulfones. mdpi.com Similarly, computational analysis of dipropyl sulfone has shown that specific long-range corrected DFT functionals are necessary to accurately predict molecular structures and properties, a finding that is directly applicable to this compound. researchgate.netysu.am This integration allows for a more rational, targeted approach to designing new reactions and materials, saving time and resources compared to purely empirical methods. nih.gov

Computational MethodApplication in Sulfone ChemistryKey InsightsRef.
Density Functional Theory (DFT) Calculating bond dissociation enthalpies.Identifies the most reliable predictive models (e.g., KMLYP functional) for S=O bond strength. tandfonline.com
DFT and Molecular Docking Investigating interactions with other molecules (e.g., graphene).Provides information on reactivity, electronic properties, and potential for self-assembly. nih.gov
DFT for Polymerization Modeling copolymerization of sulfone monomers.Reveals reaction pathways and stability of intermediates, aiding catalyst design. mdpi.com
Conformational Analysis (DFT) Predicting stable molecular structures and IR spectra.Shows that specific functionals (e.g., wB97XD) are required for accurate conformational predictions of alkyl sulfones. ysu.am

Exploration of New Applications in Materials Science and Industrial Processes

The unique properties of this compound, such as its high thermal stability and polarity, make it a candidate for various applications in materials science and industrial settings. lookchem.comgazfinder.comchemicalbull.com Research into sulfone-based polymers continues to be a major focus, as these materials are known for their toughness and stability at high temperatures. wikipedia.org The incorporation of sulfone moieties into polymer backbones can enhance mechanical properties, thermal stability, and chemical resistance. showa-america.comrsc.org this compound itself can be explored as a processing solvent or an additive in the formulation of advanced polymers. fishersci.atamericanelements.com

A particularly promising area is the use of sulfones as electrolyte components in high-voltage battery technologies. nii.ac.jprsc.orgresearchgate.net Sulfones are oxidatively stable, which is a critical requirement for electrolytes used with high-voltage cathodes in lithium-ion batteries. rsc.orgmdpi.com While much of the research has focused on related compounds like dimethyl sulfone and ethyl methyl sulfone, the principles are applicable to this compound. mdpi.comresearchgate.net Ternary eutectic mixtures of lithium salts and sulfones have been shown to remain liquid over a wide temperature range, enhancing their viability as electrolytes. nii.ac.jp The ability of sulfones to form specific network structures with lithium ions can lead to higher Li+ ion transference numbers, a key factor for battery performance. rsc.org

Additionally, the role of sulfones in industrial synthesis as high-temperature solvents or reagents continues to be relevant. lookchem.comchemicalbull.comechemi.com For example, this compound is used as a reagent in the preparation of sulfone-based electrolytes for aluminum electrodeposition. lookchem.comchemicalbook.com Its ability to dissolve a range of organic and inorganic substances makes it a versatile medium for various chemical processes. fishersci.at

Q & A

Q. What are the key physical and chemical properties of diethyl sulfone relevant to experimental design?

this compound (C₄H₁₀O₂S, CAS 597-35-3) is a white to pale-yellow crystalline solid with a melting point of 73–74°C . Its stability under standard laboratory conditions (avoiding extreme temperatures and direct sunlight) and incompatibility with strong oxidizers are critical for storage and reaction planning. Characterization should include melting point analysis, IR spectroscopy for sulfone group identification (~1300–1150 cm⁻¹ for S=O stretching), and solubility tests in polar solvents like ethanol or diethyl ether .

Q. How can this compound be synthesized and purified for laboratory use?

A common method involves oxidizing diethyl sulfide using hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid) in dichloromethane. Post-reaction, the product is washed with diethyl ether, neutralized with NaHCO₃, and recrystallized from ethanol to achieve >95% purity . TLC monitoring (silica gel, hexane/ethyl acetate 3:1) is recommended to track reaction progress .

Q. What safety precautions are essential when handling this compound?

While this compound is not classified as hazardous under GHS, standard laboratory safety protocols apply:

  • Use local exhaust ventilation to avoid dust inhalation.
  • Wear nitrile gloves, safety goggles, and a lab coat.
  • Store in a tightly closed container in a cool, ventilated area, away from oxidizers . In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

Literature reports varying melting points (e.g., 73–74°C vs. 86.2°C ). To address this:

  • Verify purity via HPLC or GC-MS.
  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Cross-reference with NIST Chemistry WebBook or peer-reviewed datasets to identify potential measurement errors .

Q. What strategies optimize this compound’s functionalization for target molecule synthesis?

this compound’s sulfonyl group can undergo nucleophilic substitution or act as a directing group in cross-coupling reactions. For example:

  • Methylation : Use lithium dimethylcuprate in diethyl ether at room temperature (72 hours) to introduce methyl groups .
  • Suzuki Coupling : Employ Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water (3:1) under inert atmosphere.

Q. How can this compound’s environmental persistence be assessed in wastewater studies?

Analytical methods include:

  • LC-MS/MS : Quantify trace levels (LOQ < 0.1 µg/L) using ESI+ mode and deuterated internal standards.
  • Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) to evaluate ecological impact, noting that current data gaps require baseline studies .

Q. What experimental designs address conflicting reactivity data in sulfone chemistry?

Contradictory reports on this compound’s stability under acidic/basic conditions can be resolved by:

  • Controlled Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at varying pH (1–14).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict reaction pathways and compare with empirical results .

Methodological Notes

  • Data Validation : Cross-check physical properties with NIST standards and prioritize peer-reviewed journals over vendor SDS sheets.
  • Synthesis Optimization : Recrystallization from ethanol yields higher purity than ether washes alone .
  • Safety Compliance : Adhere to OSHA guidelines for respiratory protection (e.g., NIOSH-certified masks) during prolonged handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.